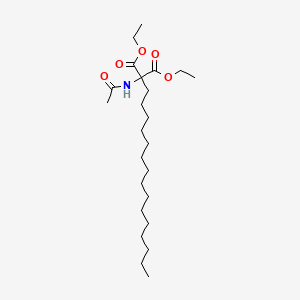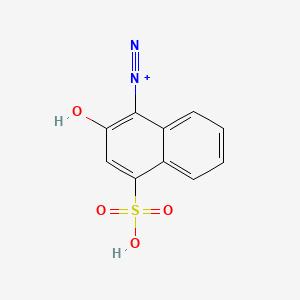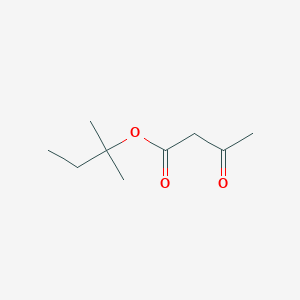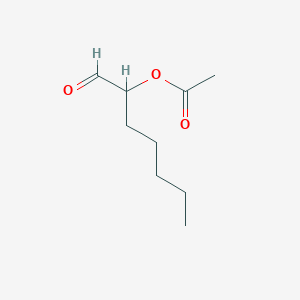![molecular formula C7H15N3O2 B14712394 Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- CAS No. 20438-64-6](/img/structure/B14712394.png)
Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- is a chemical compound with the molecular formula C7H15N3O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a hydroxyimino group attached to the acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- typically involves the reaction of N-[3-(dimethylamino)propyl]acetamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The dimethylamino group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(dimethylamino)propyl]acetamide
- N-(3-dimethylaminopropyl)methacrylamide
- N-(3-dimethylaminopropyl)acetamide
Uniqueness
Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in similar compounds lacking this functional group.
Propriétés
Numéro CAS |
20438-64-6 |
|---|---|
Formule moléculaire |
C7H15N3O2 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C7H15N3O2/c1-10(2)5-3-4-8-7(11)6-9-12/h6,12H,3-5H2,1-2H3,(H,8,11) |
Clé InChI |
KXUUSWWZIUKVHH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)










![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)

